molecular formula C40H42N6O2S2 B10932055 N,N'-(piperazine-1,4-diyldipropane-3,1-diyl)bis[2-(5-methylthiophen-2-yl)quinoline-4-carboxamide]

N,N'-(piperazine-1,4-diyldipropane-3,1-diyl)bis[2-(5-methylthiophen-2-yl)quinoline-4-carboxamide]

Cat. No.: B10932055
M. Wt: 702.9 g/mol
InChI Key: FDGVNQICBOAKES-UHFFFAOYSA-N
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Description

N,N’-(piperazine-1,4-diyldipropane-3,1-diyl)bis[2-(5-methylthiophen-2-yl)quinoline-4-carboxamide] is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine core linked to quinoline derivatives, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(piperazine-1,4-diyldipropane-3,1-diyl)bis[2-(5-methylthiophen-2-yl)quinoline-4-carboxamide] typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivatives, followed by their coupling with the piperazine core. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of amide bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-(piperazine-1,4-diyldipropane-3,1-diyl)bis[2-(5-methylthiophen-2-yl)quinoline-4-carboxamide] can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the thiophene rings, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoline rings, altering their electronic properties.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the quinoline or thiophene rings, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

N,N’-(piperazine-1,4-diyldipropane-3,1-diyl)bis[2-(5-methylthiophen-2-yl)quinoline-4-carboxamide] has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe for studying biological processes due to its fluorescent properties.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N,N’-(piperazine-1,4-diyldipropane-3,1-diyl)bis[2-(5-methylthiophen-2-yl)quinoline-4-carboxamide] involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes, while the piperazine core may enhance binding affinity and specificity. The thiophene rings contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-(1,4-Piperazinediyldi-3,1-propanediyl)bis(3-cyclohexylpropanamide)
  • N,N’-(1,4-Piperazinediyldi-3,1-propanediyl)bis[2-(2-methylphenyl)-4-quinolinecarboxamide]

Uniqueness

N,N’-(piperazine-1,4-diyldipropane-3,1-diyl)bis[2-(5-methylthiophen-2-yl)quinoline-4-carboxamide] stands out due to its unique combination of quinoline and thiophene rings, which confer distinct electronic and steric properties. This makes it particularly suitable for applications requiring specific interactions with biological targets or materials with unique electronic characteristics.

Properties

Molecular Formula

C40H42N6O2S2

Molecular Weight

702.9 g/mol

IUPAC Name

2-(5-methylthiophen-2-yl)-N-[3-[4-[3-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]propyl]piperazin-1-yl]propyl]quinoline-4-carboxamide

InChI

InChI=1S/C40H42N6O2S2/c1-27-13-15-37(49-27)35-25-31(29-9-3-5-11-33(29)43-35)39(47)41-17-7-19-45-21-23-46(24-22-45)20-8-18-42-40(48)32-26-36(38-16-14-28(2)50-38)44-34-12-6-4-10-30(32)34/h3-6,9-16,25-26H,7-8,17-24H2,1-2H3,(H,41,47)(H,42,48)

InChI Key

FDGVNQICBOAKES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCN4CCN(CC4)CCCNC(=O)C5=CC(=NC6=CC=CC=C65)C7=CC=C(S7)C

Origin of Product

United States

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